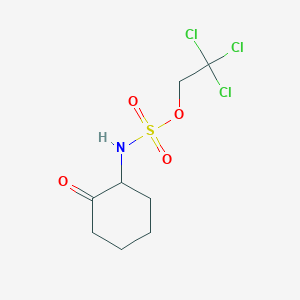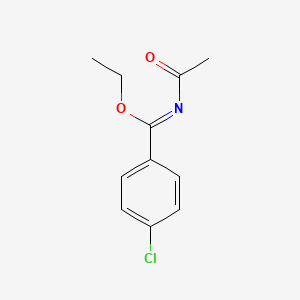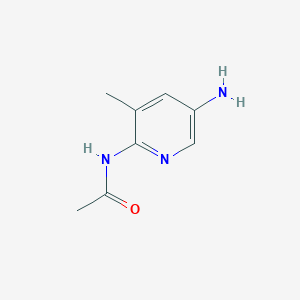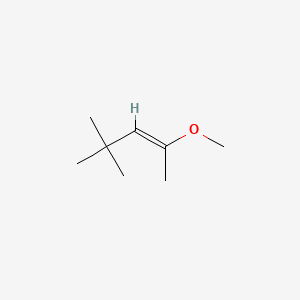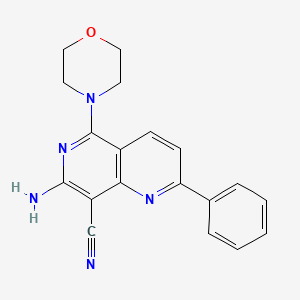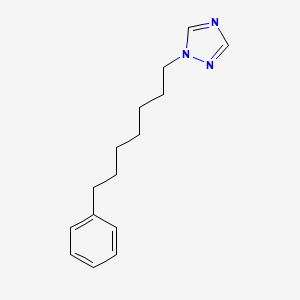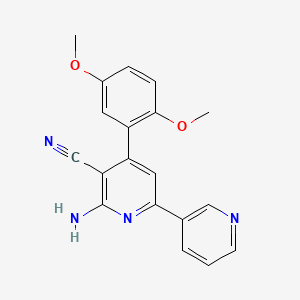
2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes both pyridine and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
科学的研究の応用
2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
作用機序
The mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
類似化合物との比較
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
2-Amino-4,6-dihydroxypyrimidine: Exhibits anti-inflammatory and antiviral activities.
Uniqueness
2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile stands out due to its combination of pyridine and phenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in the design of new drugs and materials with specific desired properties .
特性
CAS番号 |
578745-97-8 |
|---|---|
分子式 |
C19H16N4O2 |
分子量 |
332.4 g/mol |
IUPAC名 |
2-amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H16N4O2/c1-24-13-5-6-18(25-2)15(8-13)14-9-17(12-4-3-7-22-11-12)23-19(21)16(14)10-20/h3-9,11H,1-2H3,(H2,21,23) |
InChIキー |
NJMAOFNJCLSNQY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NC(=C2C#N)N)C3=CN=CC=C3 |
溶解性 |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)

